molecular formula C28H22ClFN4O3 B4293311 6-AMINO-4-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}-3-(4-ETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

6-AMINO-4-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}-3-(4-ETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

Cat. No.: B4293311
M. Wt: 516.9 g/mol
InChI Key: KVVOFBZOTPSCHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-AMINO-4-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}-3-(4-ETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a combination of aromatic rings, a pyrazole ring, and various substituents, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-4-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}-3-(4-ETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step organic reactions One common approach is the condensation of appropriate starting materials under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and catalytic processes to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-4-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}-3-(4-ETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

6-AMINO-4-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}-3-(4-ETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-AMINO-4-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}-3-(4-ETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyrano[2,3-c]pyrazole derivatives with different substituents. Examples include:

  • 6-amino-4-{4-[(2-chlorobenzyl)oxy]phenyl}-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-amino-4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-(4-ethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness

The uniqueness of 6-AMINO-4-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}-3-(4-ETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-amino-4-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-ethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22ClFN4O3/c1-2-35-18-12-8-17(9-13-18)26-25-24(20(14-31)27(32)37-28(25)34-33-26)16-6-10-19(11-7-16)36-15-21-22(29)4-3-5-23(21)30/h3-13,24H,2,15,32H2,1H3,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVOFBZOTPSCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(C=C4)OCC5=C(C=CC=C5Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-AMINO-4-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}-3-(4-ETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Reactant of Route 2
Reactant of Route 2
6-AMINO-4-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}-3-(4-ETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Reactant of Route 3
6-AMINO-4-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}-3-(4-ETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Reactant of Route 4
Reactant of Route 4
6-AMINO-4-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}-3-(4-ETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
6-AMINO-4-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}-3-(4-ETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Reactant of Route 6
Reactant of Route 6
6-AMINO-4-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}-3-(4-ETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

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